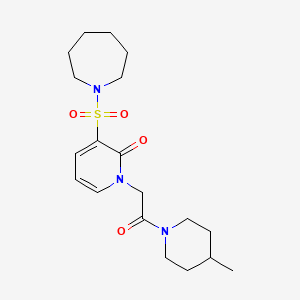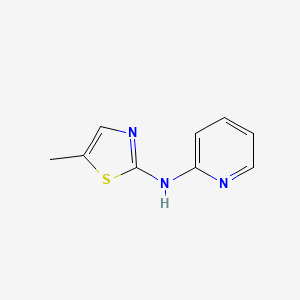
3-(azepan-1-ylsulfonyl)-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepan-1-ylsulfonyl)-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H29N3O4S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformation
Compounds with complex structures, including those related to "3-(azepan-1-ylsulfonyl)-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one," often serve as key intermediates in the synthesis of bioactive molecules. For instance, the synthesis of spiro thiazolinone heterocyclic compounds has been explored for their antimicrobial activities, highlighting the potential of complex molecules in drug development (Patel & Patel, 2015). These synthesis pathways often involve novel transformations that can be applied to design and develop new compounds with desired biological or chemical properties.
Fluorescent Heterocycles
Research into the coupling-isomerization-enamine-addition-cyclocondensation sequence of specific compounds has led to the synthesis of highly fluorescent heterocycles, such as pyrrolo[2,3-b]pyridines, which are studied for their potential applications in materials science and bioimaging (Schramm et al., 2006). These applications underscore the importance of complex organic compounds in advancing technology and medical research.
Pharmacological Research
While excluding specific details on drug use, dosage, and side effects as requested, it's notable that compounds with intricate structures, including azepan and piperidinyl moieties, often undergo pharmacological characterization to explore their receptor affinities and potential therapeutic applications. For example, studies on κ-opioid receptor antagonists reveal the nuanced interactions between complex molecules and biological targets, offering insights into drug design strategies (Grimwood et al., 2011).
Organocatalysis and Chemical Functionalization
The development of methods for the enantioselective functionalization of saturated aza-heterocycles, including azepanes, emphasizes the role of complex compounds in synthetic chemistry. These methods facilitate the creation of structurally diverse molecules with potential applications in drug discovery (Jain et al., 2016).
Antimicrobial and Antibacterial Activities
Complex compounds, through synthesis and structural modification, have been evaluated for their antimicrobial and antibacterial activities. This research contributes to the ongoing search for new therapeutic agents to combat resistant strains of bacteria and other pathogens (Ravi et al., 2020).
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-16-8-13-20(14-9-16)18(23)15-21-10-6-7-17(19(21)24)27(25,26)22-11-4-2-3-5-12-22/h6-7,10,16H,2-5,8-9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZYAMUIERTAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)
![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)
![3,4-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2941740.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)
![N-(naphthalen-1-ylmethyl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2941745.png)
![N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide](/img/structure/B2941747.png)

![5-bromo-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2941750.png)
![(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941752.png)
![2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide](/img/structure/B2941753.png)

